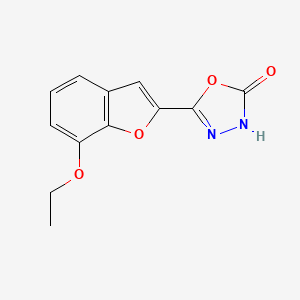

5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

IUPAC Name |

5-(7-ethoxy-1-benzofuran-2-yl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-16-8-5-3-4-7-6-9(17-10(7)8)11-13-14-12(15)18-11/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSYRGZQVBCXRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=NNC(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of Hydrazides with Carbon Disulfide

Method Overview:

This approach involves the initial formation of a benzofuran-2-carbohydrazide derivative, which then undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the oxadiazole ring.

- Preparation of Benzofuran-2-carbohydrazide:

- Benzofuran-2-carboxylic acid derivatives are refluxed with hydrazine hydrate in methanol, yielding benzofuran-2-carbohydrazide.

- Formation of the Oxadiazole Core:

- The benzofuran-2-carbohydrazide is dissolved in ethanol, and potassium ethoxide (or potassium carbonate) is added as a base.

- Carbon disulfide is introduced, and the mixture is refluxed, facilitating cyclization to generate the 1,3,4-oxadiazole ring containing the benzofuran core.

- Final Functionalization:

- The resulting intermediate can be further alkylated or substituted to introduce the ethoxy group at the 7-position of benzofuran.

- This method was adapted from protocols used for synthesizing oxadiazole derivatives with heterocyclic substituents, emphasizing the importance of the cyclization step with CS₂ for ring formation.

Ultrasonic-Assisted Multistep Synthesis

Method Overview:

Utilizing ultrasonic irradiation to enhance reaction rates and yields, this method involves multistep synthesis starting from salicylaldehyde derivatives, progressing through esterification, hydrazide formation, and cyclization.

- Esterification:

- Salicylaldehyde reacts with ethyl chloroacetate in the presence of KOH to form ethyl benzofuran-2-carboxylate.

- Hydrazide Formation:

- The ester reacts with hydrazine hydrate under reflux to produce benzofuran-2-carbohydrazide.

- Oxadiazole Ring Closure:

- The hydrazide reacts with carbon disulfide and potassium hydroxide under ultrasonic irradiation, promoting cyclization to form the benzofuran-2-oxadiazole derivative.

- Introduction of Ethoxy Group:

- Alkylation with ethyl halides (e.g., ethyl bromide) introduces the ethoxy substituent at the 7-position.

- Ultrasonic assistance significantly improves yields (up to 79%) and reduces reaction times, making it an efficient route for synthesizing benzofuran-based oxadiazoles.

One-Pot Synthesis via Cyclodehydration

Method Overview:

A modern, environmentally friendly approach involves a one-pot cyclodehydration process where a suitable hydrazide precursor reacts directly with an acylating agent under mild conditions.

- Starting Material:

- 7-Hydroxybenzofuran-2-carboxylic acid or derivatives are converted to hydrazides.

- Cyclization:

- The hydrazide reacts with ethyl chloroacetate or similar acyl halides in the presence of dehydrating agents like phosphoryl chloride or polyphosphoric acid.

- This results in the formation of the oxadiazole ring with concomitant ethoxy substitution at the benzofuran ring.

- Such methods provide high yields and operational simplicity, aligning with green chemistry principles.

Key Data Table Summarizing Preparation Methods

Notes and Considerations

- Substituent Effects: The presence of electron-donating or withdrawing groups on the benzofuran ring influences reactivity and yields.

- Reaction Conditions: Temperature control and choice of solvent (ethanol, acetone) are critical for optimizing cyclization efficiency.

- Purification: Recrystallization from ethanol or other polar solvents is standard for isolating pure compounds.

- Spectroscopic Confirmation: IR, NMR, and HRMS are employed to confirm the structure, especially the characteristic oxadiazole and benzofuran signals.

Research Findings Summary

The synthesis of 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one predominantly involves cyclization strategies utilizing hydrazides, carbon disulfide, and acyl halides. Ultrasonic-assisted methods have emerged as highly efficient, environmentally friendly, and yield-optimized techniques. The choice of starting materials and reaction conditions significantly impacts the overall success and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C12H10N2O4

Molar Mass : 246.22 g/mol

CAS Number : 1216537-96-0

The compound features a benzofuran core combined with an oxadiazole moiety, which contributes to its diverse biological properties. The presence of these functional groups allows for interactions with various biological targets, making it a subject of interest in drug discovery and development.

Anticancer Properties

Research indicates that compounds similar to 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one exhibit significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells across various lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Cancer | 10 |

| HeLa | Cervical Cancer | 15 |

| HCT116 | Colon Cancer | 12 |

These results suggest that the compound may induce apoptosis and inhibit cell viability through mechanisms that involve enzyme inhibition or receptor modulation.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary studies indicate that it can disrupt bacterial cell walls, making it a potential candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains highlights its therapeutic potential in treating infections.

Antioxidative Effects

Benzofuran derivatives are known for their antioxidative properties. The incorporation of the oxadiazole moiety in this compound may enhance its ability to scavenge free radicals, providing protection against oxidative stress-related diseases .

Synthesis and Derivatives

The synthesis of 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 7-ethoxy-1-benzofuran-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This synthetic route can be optimized for industrial production by employing continuous flow reactors and using industrial-grade reagents.

Several derivatives of this compound have been synthesized to enhance biological activity or target specific diseases:

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiles of this compound and its derivatives:

Case Study 1: Anticancer Activity

In a study involving MCF-7 cells, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 10 µM, suggesting significant anticancer potential.

Case Study 2: Antibacterial Efficacy

Another study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound showed promising results with minimum inhibitory concentrations (MIC) lower than commonly used antibiotics, indicating potential for further development as an antibacterial agent.

Mechanism of Action

The mechanism of action of 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Oxadiazolone Derivatives

Structural and Functional Group Variations

The 1,3,4-oxadiazol-2(3H)-one scaffold is versatile, with substitutions dictating physicochemical properties and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Physicochemical Properties

Lipophilicity :

- The target compound’s benzofuran-ethoxy group likely increases lipophilicity compared to furan or fluorophenyl derivatives. For example, oxadiargyl (log P = 3.70) shares high lipophilicity due to chlorophenyl and tert-butyl groups .

- Fluorophenyl-substituted oxadiazolones (e.g., 5-(4-fluorophenyl)-) may balance solubility and membrane permeability .

Molecular Weight :

Research Findings and Key Insights

Substituent-Driven Bioactivity :

- Electron-withdrawing groups (e.g., Cl, Br) enhance agrochemical activity but may increase toxicity .

- Methoxy/ethoxy groups improve solubility and pharmacokinetics in pharmaceuticals .

Benzofuran vs. Furan :

- Benzofuran’s extended aromatic system may enhance π-π stacking in drug-receptor interactions compared to simpler furan rings .

Environmental Impact :

- Herbicides like oxadiargyl persist in soil due to high log P, whereas API intermediates prioritize metabolic stability .

Biological Activity

5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structural features combine the benzofuran and oxadiazole moieties, which confer significant biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H10N2O4

- Molar Mass : 246.22 g/mol

- CAS Number : 1216537-96-0

The biological activity of 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activities or modulate receptor functions, leading to various biological effects.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit certain cancer cell lines effectively. For instance, in vitro studies demonstrated that derivatives of 1,3,4-oxadiazoles can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. A study highlighted its ability to inhibit α-glucosidase with IC50 values significantly lower than standard inhibitors like acarbose. The most potent derivative showed an IC50 value approximately 19-fold lower than acarbose . This suggests that the compound could be a candidate for managing conditions like diabetes by regulating carbohydrate metabolism.

Structure-Activity Relationship (SAR)

The SAR studies conducted on benzofuran derivatives indicate that modifications in the oxadiazole structure can enhance bioactivity. For example, substituents on the benzofuran ring influence the binding affinity to target enzymes .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one and various biological targets. These studies revealed strong binding affinities with key residues in target enzymes, indicating a potential for high efficacy as a therapeutic agent .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one can effectively inhibit cancer cell proliferation and induce apoptosis. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM.

In Vivo Studies

While in vitro results are promising, further investigations are necessary to evaluate the in vivo efficacy and safety profiles of this compound. Preliminary animal studies are needed to assess pharmacokinetics and potential side effects.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-(7-Ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2(3H)-one, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with carbonyl compounds. For example, analogous oxadiazole derivatives are synthesized via condensation of substituted benzofuran hydrazides with triethyl orthoformate under reflux in acetic acid . Optimization may require adjusting reaction time (e.g., 6–12 hours) and temperature (80–100°C). Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification. Yield improvements (60–75%) are achievable by controlling stoichiometry and using anhydrous conditions .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm benzofuran and oxadiazole ring protons (e.g., benzofuran aromatic protons at δ 6.5–7.5 ppm; oxadiazole C=O at ~160–165 ppm in 13C NMR) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for oxadiazole) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assay models?

- Methodological Answer :

- Dose-Response Reproducibility : Ensure standardized concentrations (e.g., 1–100 µM) and use multiple cell lines (e.g., bacterial vs. mammalian) to assess specificity .

- Mechanistic Studies : Employ competitive binding assays (e.g., fluorescence polarization) or enzyme inhibition kinetics to validate target interactions .

- Data Normalization : Account for variables like solvent effects (DMSO vs. aqueous buffers) and use internal controls (e.g., positive/negative reference compounds) .

Q. What computational approaches are suitable for predicting the environmental fate or biodegradation pathways of this compound?

- Methodological Answer :

- Quantum Mechanical Modeling : Use DFT (Density Functional Theory) to predict hydrolysis or oxidation sites (e.g., benzofuran ethoxy group susceptibility) .

- Molecular Dynamics Simulations : Model interactions with soil or water matrices to assess persistence .

- QSAR (Quantitative Structure-Activity Relationship) : Corporate logP and pKa values to estimate bioaccumulation potential .

Q. How can structural analogs of this compound be designed to enhance selectivity for a specific enzymatic target?

- Methodological Answer :

- Scaffold Modification : Introduce electron-withdrawing groups (e.g., nitro or halogens) at the benzofuran 7-position to modulate electronic effects .

- Docking Studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms) .

- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to evaluate altered hydrogen-bonding interactions .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data in in vitro studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values .

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- Principal Component Analysis (PCA) : Identify confounding variables (e.g., solvent cytotoxicity) in multi-assay datasets .

Q. How can researchers validate the oxidative stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in hydrogen peroxide (0.1–1%) or liver microsomes (CYP450 enzymes) at 37°C .

- LC-MS/MS Monitoring : Track degradation products (e.g., hydroxylated or demethylated derivatives) over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.